3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at position 5. The quinazoline-dione scaffold is pharmacologically significant due to its hydrogen-bonding capacity and planar aromatic structure, which often enhance interactions with biological targets such as enzymes or receptors . The 1,2,4-oxadiazole ring contributes to metabolic stability and electronic effects, while the ethoxyphenyl group may modulate lipophilicity and bioavailability .
Properties
Molecular Formula |
C26H20N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32) |
InChI Key |
IBFBSBWSEWWRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 514.54 g/mol. The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O6 |
| Molecular Weight | 514.54 g/mol |
| InChI Key | FVXHYLYYZWGIBE-UHFFFAOYSA-N |
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 18 µM
These values suggest that the compound is particularly effective against breast cancer cells compared to others.
The proposed mechanism involves:
- Inhibition of Topoisomerase II : The compound may interfere with DNA replication by inhibiting topoisomerase II activity, leading to DNA damage.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways in cancer cells.
Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment resulted in a tumor growth inhibition rate of approximately 70%.
Study 2: Molecular Docking Analysis
Molecular docking studies have indicated that the compound binds effectively to the active sites of key proteins involved in cancer progression, such as:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
The binding affinities were found to be comparable to established anticancer drugs.
Comparison with Similar Compounds
Structural Analog 1: 7-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS 1358768-97-4)
Structural Differences :
- Core : Shared quinazoline-dione core.
- Substituents :
- Position 3: 2-Methoxybenzyl (vs. 1,3-benzodioxol-5-ylmethyl in the target compound).
- Position 7: 4-Chlorophenyl on oxadiazole (vs. 3-ethoxyphenyl).
Inferred Properties :
Table 1: Key Differences
| Feature | Target Compound | Analog 1 (CAS 1358768-97-4) |
|---|---|---|
| Position 3 Substituent | 1,3-Benzodioxol-5-ylmethyl | 2-Methoxybenzyl |
| Oxadiazole Substituent | 3-Ethoxyphenyl | 4-Chlorophenyl |
| Molecular Weight | Not reported | 460.9 g/mol |
Structural Analog 2: N-(1,3-Benzodioxol-5-ylmethyl)-2-{2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS 1260627-45-9)
Structural Differences :
- Core : Pyrrole-acetamide (vs. quinazoline-dione).
- Substituents :
- Shared 1,3-benzodioxol-5-ylmethyl group.
- Oxadiazole linked to 4-methylphenyl (vs. 3-ethoxyphenyl).
Inferred Properties :
General Trends in 1,2,4-Oxadiazole Derivatives
- Antimicrobial Activity: Compounds like 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline () highlight the importance of electron-donating (e.g., ethoxy) or withdrawing (e.g., chloro) groups on the oxadiazole ring for tuning antimicrobial potency .
- Conformational Effects : Substituents on the oxadiazole ring influence dihedral angles and molecular packing. For example, the 3-ethoxyphenyl group in the target compound may adopt a planar conformation favorable for π-π stacking, unlike bulkier substituents .
Table 2: Substituent Effects on Oxadiazole Derivatives
Preparation Methods
Niementowski’s Condensation
This classical approach involves heating anthranilic acid derivatives with formamide at elevated temperatures (125–130°C). For example, 3-substituted anthranilic acid reacts with formamide to yield 3,4-dihydro-4-oxoquinazoline. Modifications to this method include substituting formamide with urea or thiourea to introduce nitrogen or sulfur atoms at specific positions.
Reaction Conditions
From Isatoic Anhydride
Isatoic anhydride (1) serves as a versatile starting material. Reaction with β-alanine (2) in the presence of formic acid generates 3-[4-oxoquinazolin-3(4H)-yl]propionic acid (4), which is subsequently functionalized. This pathway offers better regiocontrol for introducing substituents at the 3-position of the quinazoline ring.
Introduction of the 1,3-Benzodioxol-5-ylmethyl Group
The 1,3-benzodioxole moiety is introduced via alkylation or Mannich reactions. A preferred method involves:
Alkylation of Quinazoline-3-position
The propionic acid side chain in intermediate 4 is activated using carbodiimides (e.g., EDCI) and coupled with 1,3-benzodioxol-5-ylmethylamine to form a stable amide bond. Alternatively, direct alkylation with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions (K₂CO₃, DMF) achieves N-alkylation at the 3-position.
Optimized Conditions
| Reagent | Solvent | Base | Yield |
|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethyl bromide | DMF | K₂CO₃ | 75% |
Synthesis of the 3-(3-Ethoxyphenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring is constructed through cyclization of a diacylhydrazide intermediate:
Hydrazide Formation
3-Ethoxybenzoic acid is converted to its acyl chloride (using SOCl₂) and reacted with hydrazine hydrate to yield 3-ethoxybenzohydrazide.
Oxadiazole Cyclization
The hydrazide is treated with cyanogen bromide (BrCN) in ethanol under reflux to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole. Alternative cyclizing agents like p-tosyl chloride in dichloromethane (DCM) at 0–5°C also yield the oxadiazole ring.
Key Data
Coupling the Oxadiazole to the Quinazoline Core
The oxadiazole moiety is introduced at the 7-position of the quinazoline via nucleophilic aromatic substitution (NAS) or Pd-catalyzed cross-coupling:
NAS at the 7-Position
Bromination of the quinazoline core at the 7-position (using NBS in CCl₄) creates a reactive site. Subsequent reaction with the oxadiazole lithium salt (generated via LDA) in THF at −78°C affords the coupled product.
Suzuki-Miyaura Coupling
A more efficient method employs a boronic ester-functionalized oxadiazole. The quinazoline is brominated at C7, and Pd(PPh₃)₄ catalyzes cross-coupling with the oxadiazole boronic ester in toluene/EtOH (3:1) at 80°C.
Comparative Yields
Final Functionalization and Optimization
Ester Hydrolysis
If intermediates contain ester groups (e.g., propionic acid esters), hydrolysis with NaOH in aqueous THF (1:1) at 50°C yields the free acid.
Recrystallization
The crude product is purified via recrystallization from ethanol/water (4:1), achieving >98% purity.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–6.82 (m, 7H, aromatic), 5.98 (s, 2H, dioxole-CH₂), 4.12 (q, J=7 Hz, 2H, OCH₂CH₃).
Elemental Analysis
Challenges and Mitigation Strategies
-
Low Yields in Oxadiazole Cyclization : Pre-activation of the hydrazide with trimethylsilyl chloride (TMSCl) improves cyclization efficiency.
-
Regioselectivity in Coupling : Directed ortho-metalation (DoM) using directing groups (e.g., CONEt₂) ensures precise functionalization at C7.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize this quinazoline-oxadiazole hybrid compound?
- Answer : The compound is typically synthesized via a multi-step approach involving:
Cyclocondensation : Reaction of intermediates like N’-benzoyl-carbohydrazides with phosphoryl chloride (POCl₃) to form the oxadiazole ring .
Alkylation : Introduction of substituents (e.g., benzodioxolylmethyl or ethoxyphenyl groups) using alkylating agents such as benzyl chlorides or chloroacetamides .
Hydrolysis and Purification : Final hydrolysis of intermediates under controlled pH, followed by column chromatography for purification .
- Key Validation : Structural confirmation via ¹H/¹³C NMR , mass spectrometry (MS) , and elemental analysis ensures integrity .
Q. How is the structural integrity of the compound verified during synthesis?
- Answer :
- Spectroscopic Techniques :
- NMR : Peaks corresponding to benzodioxole protons (δ 5.9–6.1 ppm), quinazoline carbonyls (δ 165–170 ppm), and oxadiazole carbons (δ 160–165 ppm) confirm regiochemistry .
- MS : Molecular ion peaks (e.g., [M+H]⁺) match the theoretical molecular weight .
- X-ray Crystallography (if applicable): Resolves spatial arrangement of substituents, as seen in similar oxadiazole-quinazoline hybrids .
Q. What in vitro assays are used for initial biological activity screening?
- Answer :
- Antimicrobial Activity : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 μg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Answer :
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity and yield .
- Statistical Design : Employ response surface methodology (RSM) to model variables like temperature, time, and reagent ratios .
Q. What strategies are effective in elucidating the compound’s mechanism of action against microbial targets?
- Answer :
- Molecular Docking : Simulations using AutoDock Vina to predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) .
- Enzyme Inhibition Assays : Direct measurement of IC₅₀ against purified targets (e.g., DNA gyrase) via fluorometric assays .
- Resistance Studies : Comparative activity against wild-type vs. mutant strains to identify target specificity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Answer :
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends obscured by small sample sizes .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to explain potency differences .
Q. What methodologies assess the compound’s stability under physiological and environmental conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC over 24–72 hours .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and quantify breakdown products using LC-MS .
- Microsomal Stability : Use liver microsomes (e.g., human CYP450 isoforms) to predict metabolic pathways and half-life .
Q. How can computational models aid in designing derivatives with enhanced target specificity?
- Answer :
- Generative Chemistry : Tools like Adapt-cMolGPT generate novel analogs by fine-tuning on target-specific datasets (e.g., kinase inhibitors) .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
Key Challenges and Methodological Considerations
- Data Reproducibility : Variability in biological assays (e.g., cell line passage number, serum batch) necessitates strict protocol adherence .
- Synthetic Complexity : Multi-step syntheses require rigorous intermediate characterization to avoid off-target products .
- Environmental Impact : Follow INCHEMBIOL guidelines to evaluate biodegradation and ecotoxicity during early-stage development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
